molecular formula C89H130N24O24 B1591194 A-18-Famide CAS No. 99588-52-0

A-18-Famide

Cat. No. B1591194
CAS RN: 99588-52-0
M. Wt: 1920.1 g/mol
InChI Key: GNNFMZHECHAEGF-IHFUZBNMSA-N
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Description

A-18-Famide is a neuropeptide that has been identified in several invertebrate species, including mollusks and arthropods. This peptide has been found to play a crucial role in regulating various physiological and behavioral processes in these organisms. In recent years, A-18-Famide has gained attention as a potential tool for scientific research due to its unique properties and effects.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

  • PET Imaging with Fluorine-18 : The most frequent use of Fluorine-18, as found in compounds like A-18-Famide, is in PET imaging for both clinical and preclinical research. Its properties such as high β(+) decay and half-life make it suitable for molecular imaging, tracking diseases at early stages, and aiding in drug discovery programs (Preshlock, Tredwell, & Gouverneur, 2016).

Radiosynthesis and Labeling Strategies

  • Advanced Radiosynthesis : Fluorine-18's versatility in radiochemical labeling is notable for its use in the synthesis of small molecules and biomolecules, enhancing the potential for diverse PET imaging applications (Jacobson, Kiesewetter, & Chen, 2014).

Cancer Research

  • Tumor Molecular Imaging : The use of 2,4-diaminopyrimidine derivatives labeled with 18F in cancer research shows potential in PET imaging for tumor diagnosis, highlighting the role of A-18-Famide in oncologic diagnosis and therapy (Qi et al., 2021).

Bioconjugate Chemistry

  • Development of 18F-radiopharmaceuticals : The synthesis of 18F-labeled peptides using compounds like A-18-Famide for oncological PET is critical. This indicates its role in developing new radiopharmaceuticals for cancer detection and therapy (Schirrmacher et al., 2007).

Radiation Dosimetry

  • Whole-Body Radiation Burden Evaluation : Studies on compounds like anti-18F-FACBC, similar to A-18-Famide, in humans provide insights into radiation dosimetry, crucial for understanding the safety and efficacy of these radiotracers in medical applications (Nye et al., 2007).

Prostate Cancer Detection

  • Detection of Recurrent Prostate Cancer : The use of 18F-fluciclovine, closely related to A-18-Famide, in PET imaging for recurrent prostate cancer demonstrates its applicability in specific cancer detection and monitoring (Gusman et al., 2019).

Focal Adhesion Kinase (FAK) Inhibition

  • Role in FAK Inhibition for Cancer Therapy : Research on 7H-pyrrolo[2,3-d]pyridine derivatives, similar in function to A-18-Famide, as FAK inhibitors, indicates its potential application in the development of targeted cancer therapies (Wang et al., 2020).

properties

IUPAC Name

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H130N24O24/c1-46(2)35-60(102-71(119)42-98-76(125)57(29-31-72(120)121)101-70(118)41-97-74(123)48(5)90)80(129)109-65(44-115)84(133)111-66(45-116)88(137)113-34-18-27-68(113)86(135)108-62(38-52-21-12-9-13-22-52)81(130)107-63(39-53-40-96-55-24-15-14-23-54(53)55)82(131)110-64(43-114)83(132)106-61(36-47(3)4)79(128)99-49(6)75(124)100-50(7)87(136)112-33-17-26-67(112)85(134)104-58(28-30-69(91)117)78(127)103-56(25-16-32-95-89(93)94)77(126)105-59(73(92)122)37-51-19-10-8-11-20-51/h8-15,19-24,40,46-50,56-68,96,114-116H,16-18,25-39,41-45,90H2,1-7H3,(H2,91,117)(H2,92,122)(H,97,123)(H,98,125)(H,99,128)(H,100,124)(H,101,118)(H,102,119)(H,103,127)(H,104,134)(H,105,126)(H,106,132)(H,107,130)(H,108,135)(H,109,129)(H,110,131)(H,111,133)(H,120,121)(H4,93,94,95)/t48-,49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNFMZHECHAEGF-IHFUZBNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H130N24O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1920.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-18-Famide

CAS RN

99588-52-0
Record name A18Famide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099588520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
105
Citations
RB Raffa, HI Jacoby - Peptides, 1989 - Elsevier
… Therefore, the present study used two FMRFamide-related peptides, A- 18-Famide and F-8-Farnide, known to exist in mammalian tissues (18). The results are entirely consistent with …
Number of citations: 67 www.sciencedirect.com
RB Raffa, A Kim, KC Rice, BR De Costa, EE Codd… - Peptides, 1994 - Elsevier
… Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser- Leu-Ala-Ala-ProGln-Arg-Phe-NH2 (A-18-Famide). … These data indicate that NPFF and A- 18-Famide are important members of a group of …
Number of citations: 55 www.sciencedirect.com
M Kavaliers - Neuroscience letters, 1990 - Elsevier
The effects of two endogenous mammalian FMRFamide (Phe-Met-Arg-Phe-NH 2 )-related peptides, an octapeptide F8Fa (Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH 2 ) and an …
Number of citations: 100 www.sciencedirect.com
RB Raffa - Peptides, 1988 - Elsevier
… A-18-Famide was the more potent of the two peptides in this action; threshold doses being 10.5/xg/kg (5 5 nmole/kg) and 15.0/xg/kg (13.9 nmole/kg) for A-18-Famide … and A-18-Famide …
Number of citations: 229 www.sciencedirect.com
RB Raffa, HI Jacoby - Journal of Pharmacology and Experimental …, 1990 - Citeseer
The effect of several icv-administered FMRFamide(Phe-Met-Arg-Phe-NH2)-like peptides(FaRPs) on mouse colonic propulsive motility was examined. Dose-related inhibition of …
Number of citations: 20 citeseerx.ist.psu.edu
M Million, J Fioramonti, L Bueno - Peptides, 1992 - Elsevier
… As far as we know, the action of Tyr-MIF-I on the digestive tract has not been investigated, but other antiopiate peptides, A-18-Famide and F-8-Famide, have been shown to have opiate …
Number of citations: 9 www.sciencedirect.com
M Palotai, G Telegdy, M Tanaka, Z Bagosi… - Behavioural brain …, 2014 - Elsevier
Little is known about the action of neuropeptide AF (NPAF) on anxiety and depression. Only our previous study provides evidence that NPAF induces anxiety-like behavior in rats. …
Number of citations: 35 www.sciencedirect.com
RB Raffa - Problems of Drug Dependence 1990 Proceeding of the …, 1991 - researchgate.net
… We subsequently demonstrated similar results using two mammalian-derived FaRPs F-8-Famide and A-18-Famide (Raffa and Jacoby 1989b) and a series of FaRPs with C-terminal …
Number of citations: 13 www.researchgate.net
B Decker, B Vadokas, U Kutschenreuter, K Golenhofen… - Peptides, 1997 - Elsevier
… A-18-Famide and F-8-Famide, endogenous mammalian equivalents of the molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH 2 ), inhibit colonic bead expulsion time in mice …
Number of citations: 21 www.sciencedirect.com
EM Egido, R Hernández, J Leprince, N Chartrel… - Peptides, 2007 - Elsevier
… Furthermore, two other FMRFamide-related peptides (A-18-Famide or NPAF and F-8-F-amide or NPFF) also inhibit insulin secretion in the isolated perfused rat pancreas [10]. …
Number of citations: 56 www.sciencedirect.com

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